Cas no 1353995-63-7 (1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one)
1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 1-((S)-2-amino-3-methyl-butyryl)-piperidin-4-one
- (S)-1-(2-Amino-3-methylbutanoyl)piperidin-4-one
- AM95311
- 1-((S)-2-Amino-3-methylbutyryl)piperidin-4-one
- 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one
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- Inchi: 1S/C10H18N2O2/c1-7(2)9(11)10(14)12-5-3-8(13)4-6-12/h7,9H,3-6,11H2,1-2H3/t9-/m0/s1
- InChI Key: YHNICGXQGUBSOX-VIFPVBQESA-N
- SMILES: O=C([C@H](C(C)C)N)N1CCC(CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 228
- Topological Polar Surface Area: 63.4
1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 081107-500mg |
1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one |
1353995-63-7 | 500mg |
£854.00 | 2022-03-01 | ||
| Chemenu | CM498070-1g |
(S)-1-(2-Amino-3-methylbutanoyl)piperidin-4-one |
1353995-63-7 | 97% | 1g |
$1695 | 2022-09-03 |
1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one
Comprehensive Overview of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one (CAS No. 1353995-63-7): Properties, Applications, and Research Insights
1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one (CAS No. 1353995-63-7) is a chiral piperidine derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its stereospecific (S)-configuration and amide-linked valine moiety, has garnered attention for its role in drug discovery, particularly in modulating enzyme activity and receptor interactions. Its molecular structure combines a piperidin-4-one core with a branched-chain amino acid, making it a versatile scaffold for designing bioactive molecules.
In recent years, the demand for chiral building blocks like 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one has surged due to their applications in asymmetric synthesis and peptidomimetics. Researchers frequently search for "piperidine derivatives in drug design" or "CAS 1353995-63-7 solubility," reflecting interest in its physicochemical properties. The compound’s logP value (estimated at 0.5–1.2) and hydrogen-bonding capacity contribute to its moderate bioavailability, a hot topic in ADMET optimization studies.
The synthetic route to 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one typically involves N-acylation of L-valine with activated piperidin-4-one intermediates. This process aligns with green chemistry trends, as evidenced by searches for "sustainable peptide coupling reagents." Its melting point (160–165°C) and stability under inert conditions make it suitable for high-throughput screening platforms, addressing the pharmaceutical industry’s need for fragment-based drug discovery tools.
Emerging studies highlight its utility in central nervous system (CNS) targeting, correlating with popular queries like "blood-brain barrier permeable scaffolds." The ketone group in its structure allows further derivatization via reductive amination or oxime formation, key techniques in medicinal chemistry optimization. Analytical methods such as HPLC purity analysis (typically >98%) and chiral SFC separation ensure quality control, meeting regulatory standards for preclinical candidate development.
Beyond pharmaceuticals, 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-one finds niche applications in bioconjugation and proteomics, responding to growing interest in "chemical probes for target identification." Its compatibility with solid-phase synthesis makes it valuable for combinatorial chemistry, while its MS/MS fragmentation patterns aid in metabolite identification—a critical aspect of drug metabolism studies.
Ongoing research explores its potential as a precursor for heterocyclic compounds, with particular focus on kinase inhibitor scaffolds. The compound’s crystallographic data (space group P21) provides structural insights for computational docking, addressing frequent searches for "3D pharmacophore modeling." As the field advances toward personalized medicine, derivatives of 1353995-63-7 may contribute to targeted therapy development, especially in oncology and neurodegenerative disease research.
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